
Mycangimycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycangimycin is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Antifungal Activity
Mycangimycin exhibits strong antifungal activity against various pathogenic fungi, particularly those resistant to conventional treatments. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
Fungal Strain | This compound (MIC μg/mL) | Amphotericin B (MIC μg/mL) |
---|---|---|
Candida albicans wild type | 0.2 | 0.4 |
Candida albicans ATCC 10231 | 0.2 | 0.4 |
Candida albicans ATCC 200955 | 0.4 | 2.5 |
Saccharomyces cerevisiae | 0.4 | 0.4 |
Penicillium sp. | 6.2 | 6.2 |
Ophiostoma minus | 1.2 | 2.5 |
Entomocorticium sp. | 19.2 | 50.0 |
These results indicate that this compound is comparably effective to amphotericin B, particularly against strains of Candida albicans, including those resistant to amphotericin .
Antimalarial Properties
In addition to its antifungal capabilities, this compound has shown potential as an antimalarial agent. In assays against Plasmodium falciparum, it demonstrated an effective concentration (EC50) of approximately 17ng mL, which is competitive with established antimalarial drugs like artemisinin and chloroquine . This suggests that this compound could serve as a lead compound for developing new antimalarial therapies.
Case Studies and Research Findings
- Antifungal Efficacy : A study assessing the antimicrobial potential of Streptomyces from insect microbiomes highlighted this compound's effectiveness against multidrug-resistant fungal pathogens, reinforcing its potential as a therapeutic agent in treating invasive fungal infections .
- Drug Discovery Pipeline : Research into the biosynthetic gene clusters (BGCs) of actinomycetes has revealed that these organisms are prolific sources of novel antibiotics, including this compound. This underscores the importance of exploring insect-associated bacteria for new drug leads .
- Comparative Studies : In comparative studies, this compound was found to be significantly more effective than conventional antifungals against certain strains of fungi, showcasing its potential for clinical applications in treating resistant infections .
Análisis De Reacciones Químicas
Esterification of the Carboxylic Acid Group
Mycangimycin’s terminal carboxylic acid (-COOH) undergoes methylation to improve solubility and stability. Treatment with trimethylsilyl diazomethane converts the acid to its methyl ester (2 ), confirmed via mass spectrometry and NMR . This reaction is critical for subsequent purification steps, as the methyl ester derivative elutes cleanly on reversed-phase C18 columns with methanol .
Reaction Scheme:
This compound 1 trimethylsilyl diazomethaneMethyl ester 2
Key Observations:
-
Methylation shifts the 13C NMR signal of C-1 from 172.8 ppm (carboxylic acid) to 169.5 ppm (ester carbonyl) .
-
Enhanced solubility in methanol and hexane allows for efficient purification .
Reductive Opening of the 1,2-Dioxolane Peroxide Ring
The peroxide ring in this compound is sensitive to reductive cleavage. Treatment with metallic zinc and acetic acid reduces the peroxide bond, yielding a diol (3 ) with vicinal hydroxyl groups at C-3 and C-5 .
Reaction Scheme:
This compound 1 Zn CH3COOHDiol 3
Structural Confirmation:
-
13C NMR shifts for C-3 and C-5 change from 76.9 and 80.3 ppm (peroxide) to 69.0 and 71.8 ppm (diol) .
-
Mass spectrometry confirms a molecular formula of C20H26O4 for 3 (vs. C20H24O4 for 1 ), consistent with the addition of two hydrogen atoms .
Mosher Esterification for Absolute Configuration Determination
The diol (3 ) was esterified with R- and S-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride to produce bis-R- and bis-S-MTPA esters (4a and 4b ). Analysis of Δδ values (δS−δR) in 1H NMR spectra established the absolute configurations of C-3 and C-5 as S and S, respectively .
Key Data:
Proton | Δδ (ppm) | Configuration |
---|---|---|
H-3 | +0.12 | S |
H-5 | -0.09 | S |
Stability and Degradation
This compound is highly labile under certain conditions:
-
Light Sensitivity: Decomposes upon prolonged exposure to light, necessitating storage in dark conditions .
-
Dehydration: Evaporation to dryness renders the compound insoluble, likely due to polymerization of the conjugated heptaene system .
-
Chromatographic Instability: Poor retention on C18 and silica columns complicates purification; derivatization (e.g., methyl ester 2 ) is required for effective separation .
Spectroscopic Characterization
Critical spectroscopic data underpinning this compound’s structure:
Table 1: Key Spectral Data for this compound (1)
Property | Value |
---|---|
Molecular Formula | C20H24O4 |
HRMS ([M+Na]+) | m/z 351.1565 (calc. 351.1572) |
UV-Vis λmax | 355, 374, 395 nm |
13C NMR (C-1) | 172.8 ppm (carboxylic acid) |
Biosynthetic Implications
The unusual 1,2-dioxolane ring and shifted double-bond positions in the polyene chain suggest a non-canonical polyketide synthase pathway. While the exact biosynthesis remains unknown, the peroxide moiety may arise from oxidative coupling of two hydroxyl groups during polyketide assembly .
Q & A
Basic Research Questions
Q. What are the primary structural characteristics of Mycangimycin, and how are they identified experimentally?
this compound's structure is typically elucidated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, NMR can resolve methyl groups and polyketide chains, while high-resolution MS confirms molecular weight and fragmentation patterns. Comparative analysis with known antifungals (e.g., abyssomicin) helps identify unique functional groups . Structural validation requires iterative computational modeling (e.g., density functional theory) paired with empirical data .
Q. How is this compound's antifungal activity quantified in vitro, and what assay controls are critical?
Standard assays include broth microdilution (CLSI M38/M44 guidelines) and agar diffusion methods. Key controls:
- Positive controls : Fluconazole or amphotericin B for baseline antifungal activity.
- Negative controls : Solvent-only wells (e.g., DMSO) to exclude solvent toxicity.
- Strain specificity : Test against Candida albicans and Aspergillus fumigatus to assess spectrum . Data interpretation must account for MIC/MFC values and time-kill kinetics .
Q. What genomic evidence supports this compound biosynthesis in Actinomycetes?
Genome mining tools (e.g., antiSMASH) identify biosynthetic gene clusters (BGCs) encoding polyketide synthases (PKS) and tailoring enzymes. Comparative genomics with Streptomyces spp. reveals conserved regulatory elements (e.g., SARP-family regulators) . Transcriptomic validation via RT-qPCR under stress conditions (e.g., nutrient limitation) confirms BGC activation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported bioactivity across studies?
Contradictions often arise from strain variability or experimental design differences. Methodological solutions:
- Standardized protocols : Adopt CLSI guidelines for antifungal assays to minimize inter-lab variability.
- Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., pH, inoculum size) .
- Omics integration : Correlate transcriptomic data with bioactivity to identify strain-specific resistance mechanisms .
Q. What experimental designs optimize this compound yield in Actinomycetes fermentations?
Yield optimization involves:
- Media engineering : Carbon/nitrogen ratio adjustments (e.g., glycerol vs. glucose) to avoid catabolite repression.
- Stress induction : Phosphate limitation or osmotic stress to trigger secondary metabolite production.
- Statistical modeling : Response surface methodology (RSM) or Plackett-Burman designs to identify critical factors (e.g., aeration, temperature) .
Q. How can multi-omics approaches elucidate this compound's mode of action in resistant fungal strains?
Integrate proteomics (LC-MS/MS), metabolomics (GC-MS), and CRISPR-Cas9 gene editing:
- Proteomics : Identify fungal proteins dysregulated post-Mycangimycin exposure (e.g., ergosterol biosynthesis enzymes).
- Metabolomics : Track lipidome changes to pinpoint membrane disruption.
- Functional validation : Knockout fungal genes (e.g., ERG11) to test susceptibility shifts .
Q. Methodological Guidance
Q. What statistical methods are appropriate for analyzing this compound's dose-response data?
Use nonlinear regression (e.g., sigmoidal curves in GraphPad Prism) to calculate IC₅₀ values. For heterogeneous data, apply mixed-effects models or bootstrapping to estimate confidence intervals . Report Hill slopes to assess cooperativity in target binding .
Q. How should researchers ensure reproducibility in this compound studies?
- Data transparency : Deposit raw spectral data (NMR, MS) in public repositories (e.g., ChemSpider) with DOI links .
- Protocol pre-registration : Share detailed methods on platforms like Protocols.io to reduce "batch effect" variability .
- Reagent validation : Use authenticated fungal strains (e.g., ATCC) and certify this compound purity via HPLC-ELSD .
Q. What strategies mitigate cytotoxicity in this compound derivatives during structure-activity relationship (SAR) studies?
- Scaffold hopping : Replace reactive groups (e.g., epoxides) with bioisosteres to reduce off-target effects.
- In silico screening : Use molecular docking (AutoDock Vina) to predict interactions with human kinases.
- Toxicogenomics : RNA-seq of human cell lines post-treatment to identify apoptosis pathways .
Q. Data Presentation & Ethics
Q. How should large-scale omics datasets from this compound studies be curated for publication?
- Supplementary material : Deposit RNA-seq data in NCBI’s GEO database with MIAME compliance.
- Figure optimization : Use heatmaps (ggplot2 in R) for gene expression clusters and circos plots for BGC comparisons .
- Reproducibility checklists : Include FAIR (Findable, Accessible, Interoperable, Reusable) criteria in metadata .
Propiedades
Fórmula molecular |
C20H24O4 |
---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-[(3S,5S)-5-[(2Z,4Z,6E,8E,10Z,12E)-pentadeca-2,4,6,8,10,12,14-heptaenyl]dioxolan-3-yl]acetic acid |
InChI |
InChI=1S/C20H24O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-19(24-23-18)17-20(21)22/h2-14,18-19H,1,15-17H2,(H,21,22)/b4-3+,6-5-,8-7+,10-9+,12-11-,14-13-/t18-,19-/m0/s1 |
Clave InChI |
JSGYAPYVMBOAFU-MXUCQTDSSA-N |
SMILES isomérico |
C=C/C=C/C=C\C=C\C=C\C=C/C=C\C[C@H]1C[C@H](OO1)CC(=O)O |
SMILES canónico |
C=CC=CC=CC=CC=CC=CC=CCC1CC(OO1)CC(=O)O |
Sinónimos |
mycangimycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.